molecular formula C13H18O2 B1265396 p-tert-Butylphenyl glycidyl ether CAS No. 3101-60-8

p-tert-Butylphenyl glycidyl ether

Cat. No. B1265396
CAS RN: 3101-60-8
M. Wt: 206.28 g/mol
InChI Key: HHRACYLRBOUBKM-UHFFFAOYSA-N
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Patent
US08642772B2

Procedure details

The procedure given in Example 104 was followed using 3-methyl-2-oxo-2,3-dihydro-benzimidazole-1-carboxylic acid (piperidin-4-ylmethyl)-amide and 4-tert-butylphenyl glycidyl ether as a reactant, instead of 3-isopropyl-2-oxo-2,3-dihydro-benzimidazole-1-carboxylic acid (piperidin-4-ylmethyl)-amide and 1,2-epoxy-3-phenoxypropane, to give the title compound.
Name
3-methyl-2-oxo-2,3-dihydro-benzimidazole-1-carboxylic acid (piperidin-4-ylmethyl)-amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([CH2:7][NH:8][C:9]([N:11]2[C:15]3C=CC=[CH:19][C:14]=3[N:13](C)[C:12]2=[O:21])=[O:10])[CH2:3][CH2:2]1.[CH2:22]([O:26][C:27]1[CH:32]=[CH:31][C:30](C(C)(C)C)=[CH:29][CH:28]=1)[CH:23]1[O:25][CH2:24]1>>[NH:1]1[CH2:6][CH2:5][CH:4]([CH2:7][NH:8][C:9]([N:11]2[C:32]3[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=3[N:13]([CH:14]([CH3:15])[CH3:19])[C:12]2=[O:21])=[O:10])[CH2:3][CH2:2]1.[O:25]1[CH:23]([CH2:22][O:26][C:27]2[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=2)[CH2:24]1

Inputs

Step One
Name
3-methyl-2-oxo-2,3-dihydro-benzimidazole-1-carboxylic acid (piperidin-4-ylmethyl)-amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCC(CC1)CNC(=O)N1C(N(C2=C1C=CC=C2)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CO1)OC1=CC=C(C=C1)C(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)CNC(=O)N1C(N(C2=C1C=CC=C2)C(C)C)=O
Name
Type
product
Smiles
O1CC1COC1=CC=CC=C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08642772B2

Procedure details

The procedure given in Example 104 was followed using 3-methyl-2-oxo-2,3-dihydro-benzimidazole-1-carboxylic acid (piperidin-4-ylmethyl)-amide and 4-tert-butylphenyl glycidyl ether as a reactant, instead of 3-isopropyl-2-oxo-2,3-dihydro-benzimidazole-1-carboxylic acid (piperidin-4-ylmethyl)-amide and 1,2-epoxy-3-phenoxypropane, to give the title compound.
Name
3-methyl-2-oxo-2,3-dihydro-benzimidazole-1-carboxylic acid (piperidin-4-ylmethyl)-amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([CH2:7][NH:8][C:9]([N:11]2[C:15]3C=CC=[CH:19][C:14]=3[N:13](C)[C:12]2=[O:21])=[O:10])[CH2:3][CH2:2]1.[CH2:22]([O:26][C:27]1[CH:32]=[CH:31][C:30](C(C)(C)C)=[CH:29][CH:28]=1)[CH:23]1[O:25][CH2:24]1>>[NH:1]1[CH2:6][CH2:5][CH:4]([CH2:7][NH:8][C:9]([N:11]2[C:32]3[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=3[N:13]([CH:14]([CH3:15])[CH3:19])[C:12]2=[O:21])=[O:10])[CH2:3][CH2:2]1.[O:25]1[CH:23]([CH2:22][O:26][C:27]2[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=2)[CH2:24]1

Inputs

Step One
Name
3-methyl-2-oxo-2,3-dihydro-benzimidazole-1-carboxylic acid (piperidin-4-ylmethyl)-amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCC(CC1)CNC(=O)N1C(N(C2=C1C=CC=C2)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CO1)OC1=CC=C(C=C1)C(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)CNC(=O)N1C(N(C2=C1C=CC=C2)C(C)C)=O
Name
Type
product
Smiles
O1CC1COC1=CC=CC=C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.